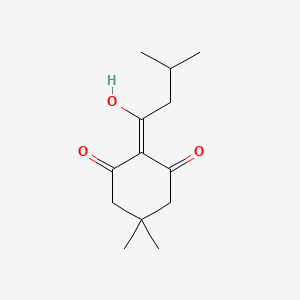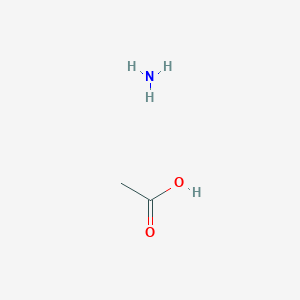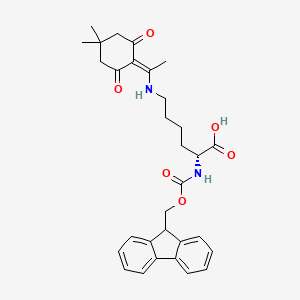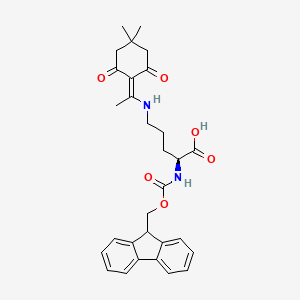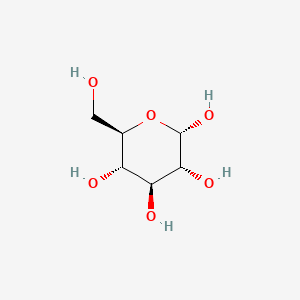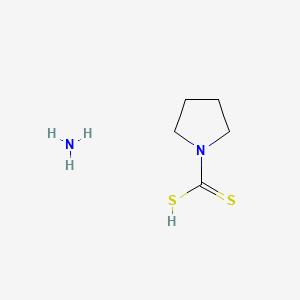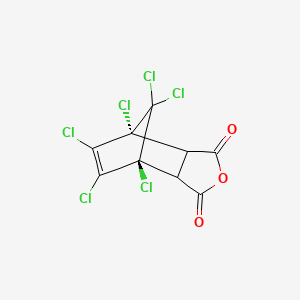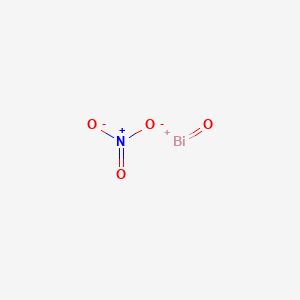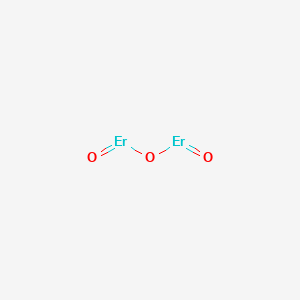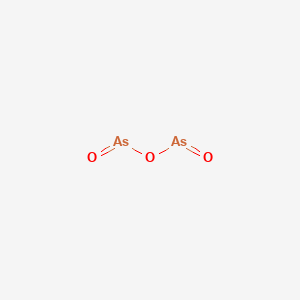
Arsenic(III)oxide,arsenic trioxide,arsenous acid anhydride,arsenous acid,arsenic sesquioxide,white arsenic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic(III) oxide, also referred to as arsenic trioxide, is an amphoteric oxide that is used as a raw material to produce several arsenic-based compounds .
Synthesis Analysis
Arsenic(III) oxide is used in the synthesis of arsenic pentafluoride (AsF5) by static fluorination method in a closed system, taking sodium arsenate as a precursor . It is also used in the preparation of arsenic-doped ZnO films by adding As2O3 to zinc acetate, 2-methoxyethanol, and monoethanolamine by sol-gel spin coating method .
Molecular Structure Analysis
The molecular formula of Arsenic(III) oxide is As2O3 and its molecular weight is 197.84 .
Chemical Reactions Analysis
Arsenic(III) oxide reacts with acids to form arsine, a very toxic gas. Its reaction with reducing agents when in a water solution can form arsine . Reaction with some fluorides, for example HF and ClF3, is exothermic .
Physical And Chemical Properties Analysis
Arsenic(III) oxide is a bright silver-gray metalloid. It has metallic luster but is brittle with no useful mechanical properties . The surface of elemental arsenic tarnishes in humid air. When heated in air, it burns with a bluish-white flame, forming dense vapors of arsenic trioxide .
Scientific Research Applications
Chemotherapeutic Drug for Leukemia
Arsenic(III) oxide, also known as arsenic trioxide, is routinely used in treating different types of leukemia . It is best known as a toxic agent, but its application as a chemotherapeutic drug for treating acute promyelocytic leukemia has been well established .
Treatment Against Solid Tumors
Several attempts have been made to use arsenic trioxide against solid tumors . However, its use is restricted due to the rapid renal clearance and dose-associated side effects .
Synthesis of Nanoparticles for Enhanced Chemotherapy
Arsenic(III) oxide nanoparticles have been synthesized to address the limitations of arsenic trioxide in chemotherapy . These nanoparticles, coated with human serum albumin, have shown better cytotoxicity in in vitro studies with the cancer cell line MCF7 .
Production of Many Arsenic Compounds
Arsenic(III) oxide is the principal material for the production of many arsenic compounds .
Manufacturing of Glass and Enamels
Arsenic(III) oxide is used in the manufacturing of products such as glass and enamels .
Sequestration of Arsenic in Aqueous Medium
Arsenic(III) oxide has been used in the synthesis of a material for the adsorption of arsenic from groundwater . This material, a Ni–Fe layered double hydroxide modified using chitosan, was found to be effective in reducing the arsenic concentration in water to within the WHO acceptable limit .
Mechanism of Action
Target of Action
Arsenic(III) oxide, also known as arsenic trioxide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death . Arsenic trioxide also targets the promyelocytic leukemia (PML) gene, which is prone to fusion with the retinoic acid receptor α (RARα) gene, resulting in acute promyelocytic leukemia (APL) .
Mode of Action
Arsenic trioxide interacts with its targets, leading to significant changes within the cell. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis , a form of programmed cell death . This is achieved through the inhibition of thioredoxin reductase, disrupting the redox balance within the cell . In the case of APL, arsenic trioxide targets the PML-RARα fusion protein, leading to its degradation .
Biochemical Pathways
Arsenic trioxide affects several biochemical pathways. It is involved in the redox metabolism of cells through its inhibition of thioredoxin reductase . This disruption of redox balance can lead to cell death. In the context of APL, arsenic trioxide targets the PML-RARα fusion protein, affecting the pathways involved in cell proliferation and differentiation .
Pharmacokinetics
Arsenic trioxide exhibits a protein binding of 75% and is excreted through the urine . Rapid renal clearance and dose-associated side effects have been observed, which can limit its use . These limitations can be addressed by synthesizing biocompatible nanoparticles of arsenic trioxide .
Result of Action
The primary result of arsenic trioxide’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells and can result in remission in cases of APL . It’s worth noting that arsenic trioxide can also cause adverse effects, including vomiting, diarrhea, swelling, shortness of breath, and headaches .
Action Environment
The action of arsenic trioxide can be influenced by environmental factors. In anoxic/reducing conditions, As (III) is thermodynamically stable, whereas As (V) is stable under more aerobic conditions . The bioavailability of arsenic species is greatly influenced by the microbial redox metabolism of carbon, iron, nitrogen, and sulfur . Furthermore, arsenic trioxide can react with other elements in the environment, such as sulfur and selenium .
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/As2O3/c3-1-5-2-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWTVSLWAPBBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[As]O[As]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.841 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of Arsenic Trioxide is not completely understood. Arsenic trioxide causes morphological changes and DNA fragmentation characteristic of apoptosis in NB4 human promyelocytic leukemia cells in vitro. Arsenic trioxide also causes damage or degradation of the fusion protein PML/RAR-alpha. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis. |
Source


|
| Record name | Arsenic trioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arsenic(III) oxide | |
CAS RN |
1327-53-3 |
Source


|
| Record name | Arsenic trioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

